

# An In-depth Technical Guide to 1,1-Diethoxyoctane

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## Compound of Interest

Compound Name: 1,1-Diethoxyoctane

CAS No.: 54889-48-4

Cat. No.: B1583685

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## Introduction

**1,1-Diethoxyoctane**, an acetal derived from octanal and ethanol, is a molecule of significant interest in various chemical and industrial applications. While primarily recognized for its contribution to the fragrance and flavor industry, its inherent chemical properties as a stable and selectively cleavable functional group present opportunities for its application in more complex synthetic endeavors, including pharmaceutical development. This guide provides a comprehensive overview of **1,1-diethoxyoctane**, detailing its chemical identity, synthesis, spectroscopic profile, and its role as a protecting group in organic synthesis, a cornerstone of drug discovery and development.

## Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS number 54889-48-4 is **1,1-diethoxyoctane**<sup>[1]</sup>.

Due to its common use and historical nomenclature, **1,1-diethoxyoctane** is also known by a variety of synonyms. Understanding these is crucial for a comprehensive literature search and for recognizing the compound in various contexts.

Synonym	Source
Octanal diethyl acetal	PubChem[1]
n-Octanal diethyl acetal	PubChem[1]
Octane, 1,1-diethoxy-	PubChem[1]
n-Octyl Aldehyde Diethyl Acetal	PubChem[1]

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **1,1-diethoxyoctane** is essential for its handling, characterization, and application in synthetic protocols.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>26</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	202.33 g/mol	PubChem[1]
CAS Number	54889-48-4	PubChem[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not explicitly available	
Density	Not explicitly available	
Solubility	Insoluble in water; soluble in organic solvents (predicted)	

## Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. Below is a summary of the available and predicted spectroscopic data for **1,1-diethoxyoctane**.

### $^1\text{H}$ NMR (Proton NMR) Spectroscopy (Predicted)

While an experimental spectrum for **1,1-diethoxyoctane** is not readily available in public databases, a predicted  $^1\text{H}$  NMR spectrum can be inferred based on the analysis of analogous long-chain acetals[2]. The expected signals are as follows:

- ~4.4-4.6 ppm (t, 1H): The methine proton ( $-\text{CH}(\text{OEt})_2$ ) of the acetal, coupled to the adjacent methylene group of the octyl chain.
- ~3.4-3.7 ppm (q, 4H): The methylene protons ( $-\text{OCH}_2\text{CH}_3$ ) of the two ethoxy groups, coupled to the methyl protons.
- ~1.5-1.7 ppm (m, 2H): The methylene protons of the octyl chain adjacent to the acetal group.
- ~1.2-1.4 ppm (m, 10H): The remaining methylene protons of the octyl chain.
- ~1.1-1.2 ppm (t, 6H): The methyl protons ( $-\text{OCH}_2\text{CH}_3$ ) of the two ethoxy groups, coupled to the methylene protons.
- ~0.8-0.9 ppm (t, 3H): The terminal methyl protons of the octyl chain.

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Spectroscopy

Experimental  $^{13}\text{C}$  NMR data is available for **1,1-diethoxyoctane**[1]. The key chemical shifts are:

- ~103 ppm: The acetal carbon ( $-\text{C}(\text{OEt})_2$ ).
- ~60 ppm: The methylene carbons ( $-\text{OCH}_2\text{CH}_3$ ) of the ethoxy groups.
- ~32-34 ppm: The  $\alpha$ -carbon of the octyl chain.
- ~22-30 ppm: The remaining methylene carbons of the octyl chain.
- ~15 ppm: The methyl carbons ( $-\text{OCH}_2\text{CH}_3$ ) of the ethoxy groups.
- ~14 ppm: The terminal methyl carbon of the octyl chain.

## Mass Spectrometry (MS)

The mass spectrum of **1,1-diethoxyoctane** provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization (EI), acetals typically undergo characteristic fragmentation[1][3].

- Molecular Ion ( $M^+$ ): A weak or absent molecular ion peak at  $m/z = 202$  is expected.
- Key Fragment Ions:
  - $m/z = 157$ : Loss of an ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ ).
  - $m/z = 103$ : A prominent peak corresponding to the  $[\text{CH}(\text{OCH}_2\text{CH}_3)_2]^+$  fragment, which is highly characteristic of diethyl acetals[2].
  - $m/z = 75$ : The  $[\text{CH}(\text{OH})\text{OCH}_2\text{CH}_3]^+$  fragment.
  - $m/z = 47$ : The  $[\text{CH}_2=\text{O}^+\text{CH}_2\text{CH}_3]$  fragment.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **1,1-diethoxyoctane** is characterized by the absence of a strong carbonyl ( $\text{C}=\text{O}$ ) absorption and the presence of strong C-O stretching bands.

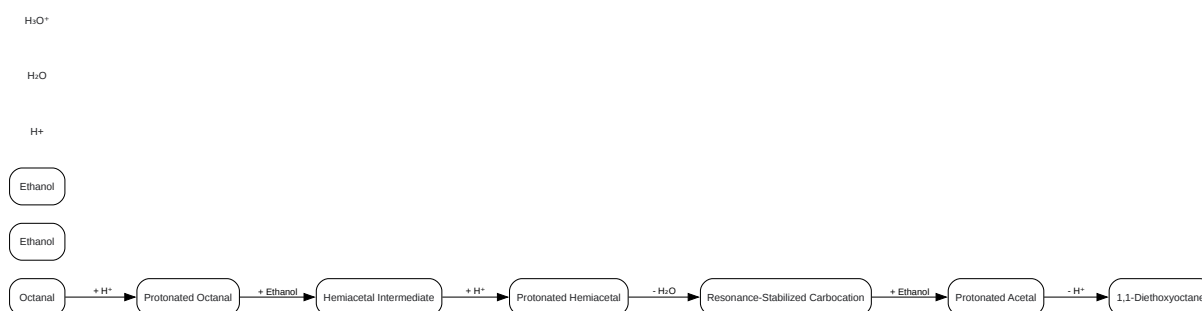
- $\sim 2850\text{-}2960\text{ cm}^{-1}$ : C-H stretching vibrations of the alkyl groups.
- $\sim 1050\text{-}1150\text{ cm}^{-1}$ : Strong C-O stretching vibrations characteristic of the acetal group.
- Absence of a strong peak around  $1700\text{-}1720\text{ cm}^{-1}$ : Confirms the conversion of the aldehyde to the acetal[2].

## Synthesis of 1,1-Diethoxyoctane: Acetal Formation

The synthesis of **1,1-diethoxyoctane** is a classic example of acetal formation, a fundamental reaction in organic chemistry. It involves the acid-catalyzed reaction of octanal with two equivalents of ethanol.

## Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a hemiacetal intermediate. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.



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Caption: Acid-catalyzed formation of **1,1-diethoxyoctane** from octanal and ethanol.

## Experimental Protocol: Synthesis of 1,1-Diethoxyoctane

This protocol is a general procedure for the synthesis of diethyl acetals from aldehydes.

Materials:

- Octanal
- Absolute Ethanol
- Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or anhydrous hydrogen chloride)

- A dehydrating agent (e.g., anhydrous calcium chloride or a Dean-Stark apparatus)
- Anhydrous sodium bicarbonate
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)

#### Procedure:

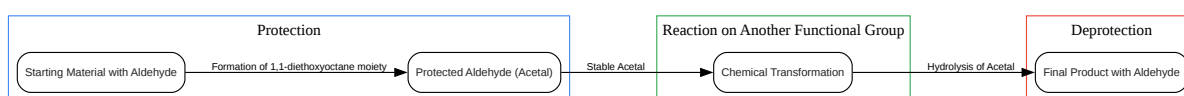
- To a round-bottom flask containing octanal (1 equivalent) dissolved in an excess of absolute ethanol (at least 2 equivalents), add a catalytic amount of an acid catalyst.
- To drive the equilibrium towards the product, either add a dehydrating agent or set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.
- Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aldehyde.
- Once the reaction is complete, neutralize the acid catalyst by adding a mild base, such as anhydrous sodium bicarbonate.
- Filter the reaction mixture and remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **1,1-diethoxyoctane**.
- Purify the product by distillation under reduced pressure.

## The Role of 1,1-Diethoxyoctane in Drug Development: A Protecting Group Strategy

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively react one functional group in the presence of others. Aldehydes

are highly reactive functional groups that can undergo a variety of transformations. To prevent unwanted side reactions, the aldehyde group is often "protected" by converting it into a less reactive functional group, such as an acetal.

**1,1-Diethoxyoctane** serves as a quintessential example of a protected aldehyde. The acetal functionality is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. This stability allows for chemical modifications to be made to other parts of a molecule without affecting the protected aldehyde.



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Caption: Workflow for utilizing the **1,1-diethoxyoctane** moiety as a protecting group.

## Deprotection: Regenerating the Aldehyde

A key requirement for a protecting group is that it can be removed easily and selectively to regenerate the original functional group. The acetal group of **1,1-diethoxyoctane** can be readily cleaved under acidic conditions in the presence of water, a process known as hydrolysis. This reaction is the reverse of the acetal formation.

Experimental Protocol: Deprotection of a Diethyl Acetal

- Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone, THF) and water.
- Add a catalytic amount of an acid (e.g., dilute hydrochloric acid, acetic acid, or pyridinium p-toluenesulfonate (PPTS)).
- Stir the mixture at room temperature and monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the deprotected aldehyde.

- Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the aldehyde if necessary.

## Safety and Handling

**1,1-Diethoxyoctane** is classified as a flammable liquid and vapor (H226)[1]. Therefore, appropriate safety precautions must be taken when handling this compound.

- Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge[4].
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[4].
- Fire Fighting: In case of fire, use dry chemical, CO<sub>2</sub>, or alcohol-resistant foam. Water spray may be used to cool containers[5].

## Conclusion

**1,1-Diethoxyoctane** is a valuable chemical entity with a well-defined identity and synthetic pathway. While its primary commercial application lies in the fragrance industry, its chemical nature as a stable yet readily cleavable acetal makes it a representative model for the protection of aldehydes in multi-step organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles of acetal formation and hydrolysis, as exemplified by **1,1-diethoxyoctane**, is fundamental to the design of complex and efficient synthetic routes for novel therapeutic agents. The data and protocols presented in this

guide provide a solid foundation for the informed application of this and similar acetals in the laboratory.

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